4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl acetate
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Overview
Description
4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, an oxazole ring, and an ethoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Tert-Butylphenyl Group: This step involves the use of tert-butylbenzoyl chloride, which reacts with the oxazole intermediate under controlled conditions.
Attachment of the Ethoxyphenyl Acetate Moiety: The final step involves esterification, where the ethoxyphenyl acetate group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles like sodium methoxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with biological macromolecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and aromatic groups facilitate binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYLBENZOIC ACID: Shares the tert-butylphenyl group but lacks the oxazole and ethoxyphenyl acetate moieties.
4-TERT-BUTYLBENZYL CHLORIDE: Contains the tert-butylphenyl group but differs in its functional groups and overall structure.
Uniqueness
4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE is unique due to its combination of an oxazole ring, a tert-butylphenyl group, and an ethoxyphenyl acetate moiety
Properties
Molecular Formula |
C24H25NO5 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[4-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C24H25NO5/c1-6-28-21-14-16(7-12-20(21)29-15(2)26)13-19-23(27)30-22(25-19)17-8-10-18(11-9-17)24(3,4)5/h7-14H,6H2,1-5H3/b19-13- |
InChI Key |
ISDLTBSNILPQQZ-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)OC(=O)C |
Origin of Product |
United States |
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